

Spectroscopic Data of (R)-4-Propyloxolan-2-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Propyloxolan-2-one

Cat. No.: B1601131

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Introduction

(R)-4-Propyloxolan-2-one, a chiral γ -lactone, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. Its stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in its synthesis and quality control. This guide provides a comprehensive overview of the spectroscopic data of (R)-4-Propyloxolan-2-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We will delve into the principles behind these methods, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data.

Molecular Structure and Key Spectroscopic Features

(R)-4-Propyloxolan-2-one possesses a five-membered lactone ring with a propyl group at the chiral center (C4). This structure gives rise to a unique set of spectroscopic signals that can be used for its unambiguous identification and characterization.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

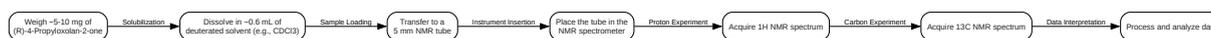
Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the resulting signal is detected. The precise resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of (R)-4-Propyloxolan-2-one.

Workflow for NMR Sample Preparation and Data Acquisition



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Caption: A typical workflow for preparing an NMR sample of (R)-4-Propyloxolan-2-one and acquiring the spectra.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified (R)-4-Propyloxolan-2-one sample.
- **Dissolution:** Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.

- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Shimming and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
- Acquisition of ^1H NMR Spectrum:
 - Set the spectral width to approximately 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- Acquisition of ^{13}C NMR Spectrum:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Spectroscopic Data and Interpretation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for (R)-4-Propyloxolan-2-one.

Table 1: ^1H NMR Data for (R)-4-Propyloxolan-2-one (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5a	4.45 - 4.38	m	
H5b	3.96 - 3.89	m	
H4	2.65 - 2.54	m	
H3a	2.65 - 2.54	m	
H3b	2.19	dd	16.3, 7.3
H1'	1.48 - 1.44	m	
H2'	1.40 - 1.30	m	
H3'	0.95	t	7.1

Table 2: ^{13}C NMR Data for (R)-4-Propyloxolan-2-one (in CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C2 (C=O)	177.0
C5 (O-CH ₂)	79.1
C4 (CH)	37.7
C3 (CH ₂)	34.5
C1' (CH ₂)	33.8
C2' (CH ₂)	19.6
C3' (CH ₃)	14.0

Interpretation of NMR Spectra:

- ^1H NMR: The two protons on C5 (H5a and H5b) are diastereotopic due to the adjacent chiral center at C4, and thus appear as separate multiplets. The proton at the chiral center (H4) is coupled to the neighboring protons on C3, C5, and the propyl chain, resulting in a complex multiplet. The two protons on C3 are also diastereotopic and show distinct signals, with one

appearing as a doublet of doublets. The propyl chain protons appear in the expected upfield region, with the terminal methyl group showing a characteristic triplet.

- ^{13}C NMR: The carbonyl carbon (C2) of the lactone appears at a characteristic downfield chemical shift of around 177.0 ppm. The carbon attached to the ester oxygen (C5) is also deshielded and appears around 79.1 ppm. The remaining aliphatic carbons of the ring and the propyl chain resonate in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other vibrational motions. Each type of bond vibrates at a characteristic frequency. By measuring the frequencies of IR radiation that are absorbed by a sample, an IR spectrum is obtained, which provides a fingerprint of the functional groups present.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a convenient technique for analyzing liquid samples without the need for extensive sample preparation.

Workflow for ATR-FT-IR Analysis



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Caption: A streamlined workflow for obtaining an FT-IR spectrum of a liquid sample using an ATR accessory.

Step-by-Step Methodology:

- **Crystal Cleaning:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
- **Sample Application:** Place a small drop of **(R)-4-Propyloxolan-2-one** directly onto the center of the ATR crystal.
- **Sample Scan:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal to avoid cross-contamination.

Spectroscopic Data and Interpretation

While a specific IR spectrum for **(R)-4-Propyloxolan-2-one** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on the spectra of similar γ -lactones, such as γ -heptalactone.

Table 3: Expected Characteristic IR Absorption Bands for **(R)-4-Propyloxolan-2-one**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~1770	C=O stretch	γ-Lactone	Strong
~1180	C-O stretch	Ester	Strong
2960-2850	C-H stretch	Aliphatic	Strong
1465-1375	C-H bend	Aliphatic	Medium

Interpretation of IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of a γ-lactone is the strong carbonyl (C=O) stretching absorption, which typically appears at a higher frequency (~1770 cm⁻¹) compared to acyclic esters due to ring strain. Another strong absorption band corresponding to the C-O stretching of the ester group is expected around 1180 cm⁻¹. The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations between 1375 and 1465 cm⁻¹, characteristic of the aliphatic propyl group and the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization technique for small organic molecules is Electron Ionization (EI). In EI-MS, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$). This molecular ion is often unstable and can fragment into smaller, charged daughter ions. These ions are then separated based on their m/z ratio by a mass analyzer and detected.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of (R)-**4-Propyloxolan-2-one**, the GC serves as an inlet to the MS.

Workflow for GC-MS Analysis



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Caption: The general workflow for analyzing a sample of (R)-**4-Propyloxolan-2-one** using GC-MS.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution (e.g., ~1 mg/mL) of (R)-**4-Propyloxolan-2-one** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet, which is heated to ensure rapid vaporization of the sample.
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp to ensure good separation and peak shape.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).
- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Data and Interpretation

The mass spectrum of (R)-**4-Propyloxolan-2-one** is expected to show a molecular ion peak corresponding to its molecular weight (128.17 g/mol). The fragmentation pattern is characteristic of γ -lactones.

Table 4: Expected Key Fragments in the EI Mass Spectrum of (R)-**4-Propyloxolan-2-one**

m/z	Proposed Fragment
128	$[M]^+\bullet$ (Molecular Ion)
85	$[M - C_3H_7]^+$
57	$[C_3H_7]^+$
43	$[C_3H_7]^+$

Interpretation of Mass Spectrum:

The molecular ion peak at m/z 128 confirms the molecular weight of the compound. A common fragmentation pathway for γ -lactones with an alkyl substituent at the 4-position is the cleavage of the C-C bond between the chiral carbon and the alkyl group. In this case, the loss of the propyl radical ($\bullet C_3H_7$) would lead to a prominent fragment ion at m/z 85. The propyl cation itself may also be observed at m/z 43. Other smaller fragments will also be present, arising from further fragmentation of the lactone ring.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of (R)-**4-Propyloxolan-2-one**. 1H and ^{13}C NMR spectroscopy offer unambiguous structural elucidation and confirmation of stereochemistry. FT-IR spectroscopy provides rapid confirmation of the key lactone functional group. GC-MS confirms the molecular weight and provides characteristic fragmentation patterns for identification. By employing these techniques with robust experimental protocols and a thorough understanding of spectral interpretation, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate.

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